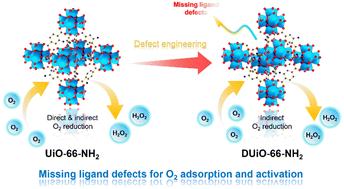Defect-engineered Zr-MOFs with enhanced O2 adsorption and activation for photocatalytic H2O2 synthesis†
Catalysis Science & Technology Pub Date: 2023-11-27 DOI: 10.1039/D3CY01396K
Abstract
Defect engineering has recently received much attention as an effective approach for improving photocatalytic performances. Herein, UiO-66-NH2 with missing ligand defects (DUiO-66-NH2) wrapped by ZnIn2S4 was investigated for photocatalytic H2O2 production under visible light. The defects in DUiO-66-NH2 enable efficient charge separation and O2 capture, which are the key factors in accelerating H2O2 production. Specifically, the O2 adsorption capacity over ZnIn2S4/DUiO-66-NH2 was improved by a factor of 3.1 as compared to its counterpart without defects. As a result, in ambient air and pure water without any sacrificial agents, the H2O2 yield of ZnIn2S4/DUiO-66-NH2 was 340 μmol L−1, which was significantly higher than that of ZnIn2S4/UiO-66-NH2 (150 μmol L−1). The main H2O2 formation pathway over ZnIn2S4/DUiO-66-NH2 is an indirect oxygen reduction reaction with ·O2− as the intermediate, and the defects in UiO-66-NH2 could act as active sites to adsorb and activate O2 to produce ·O2−. However, the H2O2 generation over ZnIn2S4/UiO-66-NH2 undergoes both indirect and direct oxygen reduction reactions. This work could provide new insights and inspire further research into defect engineering of MOFs and photocatalytic H2O2 synthesis.


Recommended Literature
- [1] A new method for detecting decomposition products in anaesthetic chloroform
- [2] Front cover
- [3] One-electron bonds are not “half-bonds”
- [4] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [5] In situ detection of Bacillus anthracis spores using fully submersible, self-exciting, self-sensing PMN-PT/Sn piezoelectric microcantilevers†
- [6] Signaling mechanisms of LOV domains: new insights from molecular dynamics studies†
- [7] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [8] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [9] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [10] What causes the anomalous aggregation in pluronic aqueous solutions?†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 183506-66-3
-
CAS no.: 10277-44-8
-
CAS no.: 17049-50-2
-
CAS no.: 16514-83-3









